

Application Notes: Efficacy and Safety Profile

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Compound Focus: Conteltinib

CAS No.: 1384860-29-0

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This section summarizes the key efficacy and safety findings from the Phase 1 study, which are crucial for designing subsequent trials.

Table 1: Summary of Anti-Tumor Efficacy of Conteltinib [1]

Patient Population	Overall Response Rate (ORR)	Median Progression-Free Survival (PFS)	Median Duration of Response (DoR)
ALK TKI-naïve (n=39)	64.1% (25 of 39)	15.9 months (95% CI, 9.26–23.3)	15.0 months (95% CI, 9.06–25.8)
Crizotinib-pretreated (n=21)	33.3% (7 of 21)	6.73 months (95% CI, 4.73–8.54)	6.60 months (95% CI, 3.77–13.3)

Table 2: Common Treatment-Related Adverse Events (TRAEs) [1]

Adverse Event	All-Grade Incidence (n=64)	Grade ≥3 Incidence
Diarrhea	46 (71.9%)	Not Specified
Elevated Serum Creatinine	29 (45.3%)	Not Specified
Elevated Aspartate Aminotransferase (AST)	25 (39.1%)	Not Specified

Adverse Event	All-Grade Incidence (n=64)	Grade ≥3 Incidence
Nausea	24 (37.5%)	Not Specified
Any TRAE	58 (90.6%)	9 (14.1%)

Experimental Protocols

For scientists aiming to replicate or build upon this clinical study, the following details the core methodological framework.

Protocol 1: Phase 1 Clinical Trial Design

- **1.1. Study Overview:** This was a multicenter, open-label, single-arm study consisting of a dose-escalation phase and a dose-expansion phase [1].
- **1.2. Dosing Schedule:**
 - **Dose-Escalation:** **Conteltinib** was administered orally at doses of 50, 100, 200, 300, 450, 600, and 800 mg QD in sequential cohorts using a modified 3+3 Fibonacci design. A single dose was given 7 days before Cycle 1, Day 1 (pharmacokinetic lead-in), followed by continuous 28-day cycles [1].
 - **Dose-Expansion:** Initiated if a response was observed in a dose-escalation cohort. Dosing continued in 28-day cycles until meeting treatment discontinuation criteria [1].
- **1.3. Primary Endpoints:** Maximum Tolerated Dose (MTD), Dose-Limiting Toxicity (DLT), and adverse events [1].
- **1.4. Treatment Duration:** Patients received **Conteltinib until radiographic disease progression, unacceptable toxicity, or withdrawal of consent** [1]. A safety follow-up was conducted 30 days (± 7 days) after the last dose.

Protocol 2: Key Patient Eligibility Criteria (Inclusion/Exclusion)

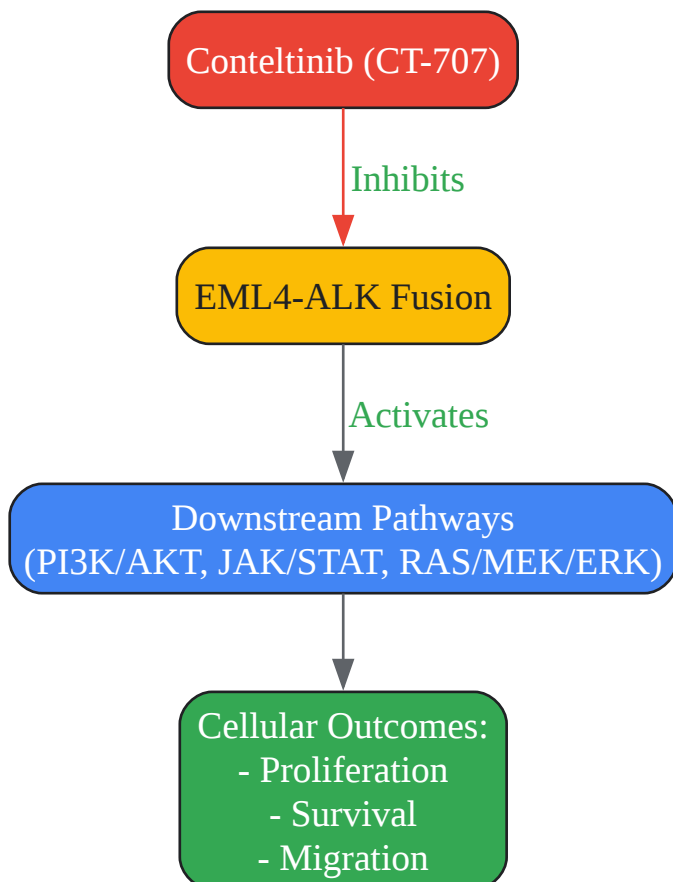
- **2.1. Key Inclusion Criteria** [1]:
 - Patients aged 18-75 with histologically/cytologically confirmed advanced ALK-positive NSCLC.
 - ALK positivity determined by FISH, IHC, PCR, or NGS.
 - Eastern Cooperative Oncology Group (ECOG) Performance Status of 0-2.
 - At least one measurable lesion per RECIST criteria.

- Adequate organ function.
- **2.2. Key Exclusion Criteria [1]:**
 - Major cardiovascular events within 6 months prior to enrollment.
 - Uncontrolled nausea, vomiting, or diarrhea (Grade ≥ 1).
 - Active, clinically significant infection.

Mechanism of Action and Signaling Pathway

Conteltinib is a highly potent, ATP-competitive, second-generation ALK tyrosine kinase inhibitor. Preclinical data shows it is approximately 10-fold more potent than crizotinib against ALK and effective against various crizotinib-resistant mutations (L1196M, G1202R, F1174L, etc.) [1]. It also inhibits FAK and Pyk2, though with less potency than its ALK inhibition [1].

The diagram below illustrates the primary signaling pathway targeted by **Conteltinib** and its downstream effects.



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Research Considerations

- **Dosing Strategy:** The study established different optimal dosing schedules for different patient populations (600 mg QD for TKI-naïve vs. 300 mg BID for crizotinib-pretreated), highlighting the importance of tailoring dose-finding to prior therapy lines [1].
- **Preclinical Rationale:** The clinical efficacy in crizotinib-pretreated patients is supported by enzymatic assays showing **Conteltinib**'s potency against key resistance mutations [1].
- **Safety Monitoring:** Given the observed TRAEs, proactive management of gastrointestinal events (diarrhea, nausea) and regular monitoring of liver function (AST) and renal function (serum creatinine) are recommended in clinical practice [1].

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References

1. (CT-707) in patients with advanced ALK-positive non-small... Conteltinib
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To cite this document: Smolecule. [Application Notes: Efficacy and Safety Profile]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b524211#conteltinib-treatment-duration-in-studies>]

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